Ethyl piperidine-3-carboxylate
Overview
Description
Ethyl piperidine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158451. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Nipecotic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microbial Reduction and Synthesis
- Ethyl piperidine-3-carboxylate demonstrates significant potential in microbial reduction processes. Studies have shown its application in stereospecific microbial reduction, yielding products with high diastereo- and enantioselectivity, such as in the work by Guo et al. (2006) on ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate (Guo et al., 2006).
Synthesis of Benzothiazole Derivatives
- This compound is used in the synthesis of benzothiazole derivatives. Shafi et al. (2021) synthesized ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, highlighting its application in chemical synthesis (Shafi et al., 2021).
Pharmaceutical Intermediates
- This compound serves as an important drug intermediate. Sun et al. (2013) discussed its use in the synthesis of APIs and pharmaceutical intermediates, particularly in the resolution of ethyl nipecotate (Sun et al., 2013).
Anticancer Agent Synthesis
- It plays a role in the synthesis of potential anticancer agents. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated as anticancer agents (Rehman et al., 2018).
Kinetic Studies in Gas Phase
- This compound's elimination kinetics in the gas phase have been studied by Monsalve et al. (2006), providing insights into its chemical behavior under high temperatures (Monsalve et al., 2006).
Mechanism of Action
Target of Action
Ethyl nipecotate, also known as Ethyl piperidine-3-carboxylate, primarily targets the GABAergic neurotransmission system . It acts as a GABA reuptake inhibitor , which means it blocks the reabsorption of GABA into the pre-synaptic neuron, increasing the concentration of GABA in the synaptic cleft.
Mode of Action
By inhibiting the reuptake of GABA, Ethyl nipecotate increases the availability of GABA in the synaptic cleft . This leads to an enhanced effect of GABA on post-synaptic GABA receptors, resulting in increased inhibitory effects on neuronal firing. This can lead to effects such as reduced anxiety, muscle relaxation, and sedative effects.
Biochemical Pathways
The primary biochemical pathway affected by Ethyl nipecotate is the GABAergic neurotransmission pathway . By increasing the concentration of GABA in the synaptic cleft, Ethyl nipecotate enhances the inhibitory effects of GABA on neuronal firing. This can affect various downstream effects, including mood regulation, anxiety reduction, and muscle relaxation.
Result of Action
The molecular and cellular effects of Ethyl nipecotate’s action primarily involve the enhancement of GABAergic neurotransmission . This can lead to a variety of effects, including reduced anxiety, muscle relaxation, and potentially beneficial effects in conditions involving GABAergic dysfunction.
Safety and Hazards
When handling Ethyl piperidine-3-carboxylate, it is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Biochemical Analysis
Biochemical Properties
Ethyl nipecotate acts as a GABA reuptake inhibitor . It has been used in the synthesis of various compounds, including α,α′- bis [3- ( N, N -diethylcarbamoyl)-piperidino]- p -xylene and 2-amino-4-thiazolyl derivative of 3- ( iso -propyl-3-piperidinyl)phenol .
Cellular Effects
Ethyl nipecotate has been found to have significant antioxidant potency as lipid peroxidation inhibitors . It also acts as oxidative protein glycation inhibitors and DPPH reducing agents . Moreover, it has been found to be a moderate LOX inhibitor .
Molecular Mechanism
The molecular mechanism of Ethyl nipecotate is primarily through its action as a GABA reuptake inhibitor . This means it inhibits the reuptake of GABA, a neurotransmitter, thereby increasing the availability of GABA in the synaptic cleft.
Dosage Effects in Animal Models
In animal models, Ethyl nipecotate has been found to produce a dose-dependent suppression of aggression in highly aggressive hamsters but not in minimally aggressive ones .
Metabolic Pathways
As a GABA reuptake inhibitor, it likely interacts with the metabolic pathways involving GABA .
Transport and Distribution
As a GABA reuptake inhibitor, it likely interacts with transporters involved in GABA reuptake .
Subcellular Localization
As a GABA reuptake inhibitor, it likely localizes to areas of the cell involved in GABA reuptake .
Properties
IUPAC Name |
ethyl piperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBSOUNZWSFKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316669 | |
Record name | Ethyl nipecotate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-62-2, 71962-74-8 | |
Record name | Ethyl nipecotate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5006-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nipecotic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl piperidine-3-carboxylate (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071962748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5006-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158451 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl nipecotate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl piperidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl piperidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.262 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.